molecular formula C11H24O2P B1626959 Plumbane, acetoxytripropyl- CAS No. 13266-07-4

Plumbane, acetoxytripropyl-

Cat. No. B1626959
CAS RN: 13266-07-4
M. Wt: 396 g/mol
InChI Key: QBXGDVRBHWSCMI-UHFFFAOYSA-M
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Description

Plumbane, acetoxytripropyl- is an organometallic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. The compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism Of Action

The mechanism of action of Plumbane, acetoxytripropyl- is not well understood, but it is believed to involve the disruption of bacterial cell membranes. The compound has been shown to have significant antimicrobial properties, and it is believed that these properties are due to the disruption of bacterial cell membranes, which ultimately leads to bacterial death.

Biochemical And Physiological Effects

Plumbane, acetoxytripropyl- has been shown to have significant biochemical and physiological effects. The compound has been shown to have significant antimicrobial properties, and it has been used in various studies to investigate the effects of Plumbane, acetoxytripropyl- on bacterial growth and survival. Additionally, Plumbane, acetoxytripropyl- has been shown to have potential as a catalyst in various chemical reactions.

Advantages And Limitations For Lab Experiments

One of the main advantages of Plumbane, acetoxytripropyl- in lab experiments is its significant antimicrobial properties. The compound has been shown to be effective against a wide range of bacteria, making it a valuable tool for investigating the effects of antimicrobial agents on bacterial growth and survival. However, one of the main limitations of Plumbane, acetoxytripropyl- is its potential toxicity. The compound is toxic to humans and animals, and caution should be taken when handling and using the compound in lab experiments.

Future Directions

There are several future directions for research on Plumbane, acetoxytripropyl-. One potential direction is the investigation of the compound's potential as a catalyst in various chemical reactions. Additionally, further research is needed to better understand the mechanism of action of Plumbane, acetoxytripropyl- and its potential applications in antimicrobial therapy. Finally, more research is needed to investigate the potential toxicity of the compound and to develop safe handling and usage protocols for lab experiments.

Scientific Research Applications

Plumbane, acetoxytripropyl- has been extensively studied for its potential applications in scientific research. The compound has been shown to have significant antimicrobial properties and has been used in various studies to investigate the effects of Plumbane, acetoxytripropyl- on bacterial growth and survival. Additionally, Plumbane, acetoxytripropyl- has been investigated for its potential use as a catalyst in various chemical reactions.

properties

IUPAC Name

tripropylplumbyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H7.C2H4O2.Pb/c3*1-3-2;1-2(3)4;/h3*1,3H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXGDVRBHWSCMI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Pb](CCC)(CCC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157686
Record name Plumbane, acetoxytripropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Plumbane, acetoxytripropyl-

CAS RN

13266-07-4
Record name Tripropylplumbyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13266-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tripropyllead acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plumbane, (acetyloxy)tripropyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102516
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Record name Plumbane, acetoxytripropyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Plumbane, acetoxytripropyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name TRIPROPYLLEAD ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NH6AI40YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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